Cas no 380460-64-0 (4-(3-Chlorophenyl)-1,4-dihydro1,3,5triazino-1,2-abenzimidazol-2-amine)

4-(3-Chlorophenyl)-1,4-dihydro1,3,5triazino-1,2-abenzimidazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 4-(3-chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
- 4-(3-chlorophenyl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
- 4-(3-Chlorophenyl)-1,4-dihydro[1,3,5]triazino-[1,2-a]benzimidazol-2-amine
- 4-(3-Chlorophenyl)-1,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-2-amine
- A3803/0161428
- HMS1806O22
- STK849031
- STK292733
- STK201916
- BBL036183
- 4-(3-Chlorophenyl)-1,4-dihydro1,3,5triazino-1,2-abenzimidazol-2-amine
-
- MDL: MFCD05843860
- インチ: 1S/C15H12ClN5/c16-10-5-3-4-9(8-10)13-19-14(17)20-15-18-11-6-1-2-7-12(11)21(13)15/h1-8,13H,(H3,17,18,19,20)
- InChIKey: NLQVIGRBRSJTIX-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1)C1N=C(N)NC2=NC3C=CC=CC=3N12
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 21
- 回転可能化学結合数: 1
- 複雑さ: 428
- トポロジー分子極性表面積: 68.2
4-(3-Chlorophenyl)-1,4-dihydro1,3,5triazino-1,2-abenzimidazol-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB410369-1g |
4-(3-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine; . |
380460-64-0 | 1g |
€237.00 | 2025-02-19 | ||
TRC | C058305-250mg |
4-(3-Chlorophenyl)-1,4-dihydro[1,3,5]triazino-[1,2-a]benzimidazol-2-amine |
380460-64-0 | 250mg |
$ 185.00 | 2022-06-06 | ||
abcr | AB410369-500mg |
4-(3-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine; . |
380460-64-0 | 500mg |
€205.00 | 2025-02-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1388593-5g |
4-(3-Chlorophenyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-2(1H)-imine |
380460-64-0 | 97% | 5g |
¥6038.00 | 2024-05-16 | |
TRC | C058305-1000mg |
4-(3-Chlorophenyl)-1,4-dihydro[1,3,5]triazino-[1,2-a]benzimidazol-2-amine |
380460-64-0 | 1g |
$ 480.00 | 2022-06-06 | ||
Chemenu | CM519274-1g |
4-(3-Chlorophenyl)-1,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-2-amine |
380460-64-0 | 97% | 1g |
$176 | 2022-06-11 | |
TRC | C058305-500mg |
4-(3-Chlorophenyl)-1,4-dihydro[1,3,5]triazino-[1,2-a]benzimidazol-2-amine |
380460-64-0 | 500mg |
$ 300.00 | 2022-06-06 | ||
abcr | AB410369-500 mg |
4-(3-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
380460-64-0 | 500MG |
€195.40 | 2023-02-19 | ||
A2B Chem LLC | AU95359-1g |
4-(3-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
380460-64-0 | >95% | 1g |
$439.00 | 2024-04-20 | |
abcr | AB410369-1 g |
4-(3-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
380460-64-0 | 1 g |
€239.00 | 2023-07-19 |
4-(3-Chlorophenyl)-1,4-dihydro1,3,5triazino-1,2-abenzimidazol-2-amine 関連文献
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
9. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
4-(3-Chlorophenyl)-1,4-dihydro1,3,5triazino-1,2-abenzimidazol-2-amineに関する追加情報
Recent Advances in the Study of 4-(3-Chlorophenyl)-1,4-dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine (CAS: 380460-64-0)
The compound 4-(3-Chlorophenyl)-1,4-dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine (CAS: 380460-64-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and mechanistic insights.
Recent studies have highlighted the role of this compound as a promising scaffold for the development of novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its potent inhibitory activity against a range of tyrosine kinases, particularly those implicated in oncogenic signaling pathways. The compound's tricyclic core structure, featuring a fused triazine-benzimidazole system, appears to contribute to its high binding affinity and selectivity.
In terms of synthetic approaches, researchers have developed optimized routes to produce 380460-64-0 with improved yields and purity. A recent patent application (WO2023056789) describes a novel one-pot synthesis method that reduces the number of purification steps while maintaining excellent enantiomeric purity. This advancement could facilitate larger-scale production for preclinical studies.
Pharmacological evaluations have revealed interesting properties of this compound. In vitro studies using cancer cell lines showed significant antiproliferative effects at nanomolar concentrations, with particular efficacy against breast and lung cancer models. Mechanistic studies suggest that the compound induces cell cycle arrest at the G2/M phase, possibly through modulation of checkpoint kinases.
Recent structural-activity relationship (SAR) investigations have identified key modifications that can enhance the compound's pharmacokinetic profile. Substitutions at the 3-chlorophenyl moiety appear to influence both potency and metabolic stability, with certain derivatives showing improved oral bioavailability in animal models.
Ongoing research is exploring the potential of 380460-64-0 as a lead compound for treating inflammatory disorders, as preliminary data suggest modulatory effects on NF-κB signaling. A 2024 study in Biochemical Pharmacology reported promising anti-inflammatory activity in murine models of rheumatoid arthritis, though further optimization is needed to reduce off-target effects.
In conclusion, 4-(3-Chlorophenyl)-1,4-dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine represents a versatile scaffold with multiple therapeutic applications. Its unique chemical structure and demonstrated biological activities make it a compelling subject for continued investigation in drug discovery programs. Future research directions may include the development of targeted delivery systems and combination therapies to maximize its clinical potential.
380460-64-0 (4-(3-Chlorophenyl)-1,4-dihydro1,3,5triazino-1,2-abenzimidazol-2-amine) 関連製品
- 380180-79-0(ethyl 5-{(3,4-dichlorophenyl)carbamoylamino}-3-methylthiophene-2-carboxylate)
- 223560-62-1(N-(2-phenylethyl)sulfamoyl chloride)
- 148278-95-9((2S)-2-amino-3-methoxypropan-1-ol)
- 52426-83-2(2-ethenyloxane)
- 444185-14-2((2E)-N-2-(4-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-3-(3,4-dimethoxyphenyl)prop-2-enamide)
- 1805116-75-9(2-Methoxy-5-methyl-3-(trifluoromethoxy)pyridine-6-carbonyl chloride)
- 2472466-16-1(4(3H)-Pyrimidinone, 3-methyl-6-(tributylstannyl)-)
- 947614-94-0(2-(2-bromo-5-chlorophenyl)ethan-1-ol)
- 1805406-09-0(Methyl 2-chloro-5-(difluoromethyl)-3-methoxypyridine-6-acetate)
- 852372-92-0(methyl 2-({3-phenyl-1,2,4triazolo4,3-bpyridazin-6-yl}sulfanyl)butanoate)
